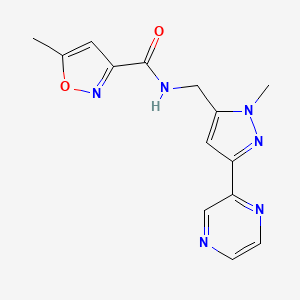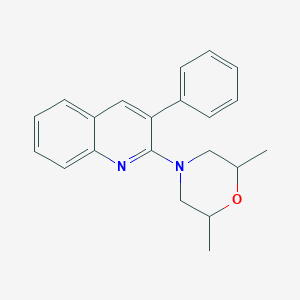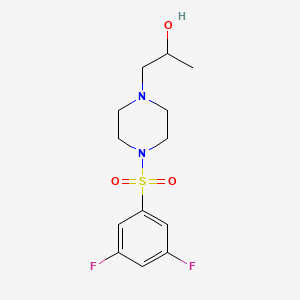
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol” has a molecular formula of C13H18F2N2O3S and a molecular weight of 320.35 . It is also known by other synonyms such as “1-[4-(2,5-difluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol” and "AKOS024529540" .
Molecular Structure Analysis
The InChI string of the compound is “InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)13-8-11(14)2-3-12(13)15/h2-3,8,10,18H,4-7,9H2,1H3” and the Canonical SMILES is "CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O" . These strings provide a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound also has four rotatable bonds . The topological polar surface area is 69.2 Ų . The compound has a complexity of 435 .Applications De Recherche Scientifique
Environmental Impacts and Degradation
Polyfluoroalkyl chemicals, due to their persistent and bioaccumulative nature, have raised environmental concerns. Research has explored their microbial degradation in the environment, highlighting the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic and sulfonic acids, which are toxic and regulated due to their persistence and ubiquity. Understanding the biodegradation pathways, half-lives, and potential for defluorination of these compounds is crucial for evaluating their environmental fate and impacts (Liu & Avendaño, 2013).
Therapeutic Applications
Piperazine derivatives are significant in medicinal chemistry, showing a wide range of therapeutic uses including antipsychotic, anti-inflammatory, and anticancer activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Piperazines serve as a versatile scaffold for drug discovery, suggesting potential pharmacological applications for compounds such as 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol in various diseases (Rathi et al., 2016).
Antibacterial and Antimicrobial Activity
Sulfonamide compounds, including those with piperazine structures, have been explored for their antibacterial and antimicrobial efficacy. These compounds are part of a class of synthetic antibiotics used against bacterial infections and have been incorporated into many clinically used drugs. Their broad spectrum of activity suggests that derivatives of this compound could potentially possess antibacterial or antimicrobial properties, contributing to the development of new therapeutic agents (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
1-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-2-4-17(5-3-16)21(19,20)13-7-11(14)6-12(15)8-13/h6-8,10,18H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIDEOQQLHOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2358810.png)
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)
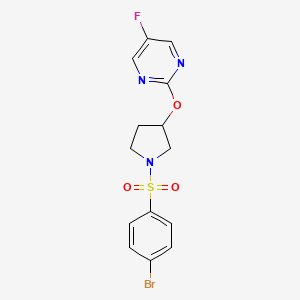
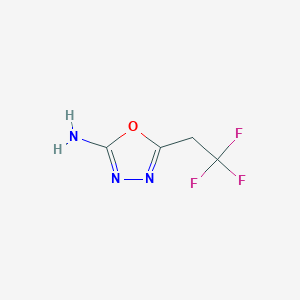
![3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358817.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)
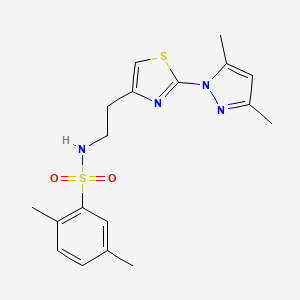
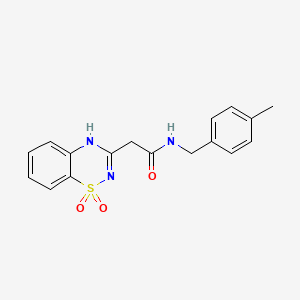

![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
